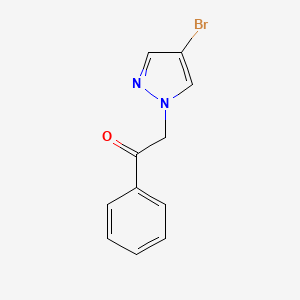

2-(4-Bromopyrazol-1-yl)-1-phenylethanone

Description

2-(4-Bromopyrazol-1-yl)-1-phenylethanone is a brominated pyrazole derivative characterized by a ketone group at the ethanone position and a bromine-substituted pyrazole ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of antifungal and antimicrobial agents. Its structural features, including the electron-withdrawing bromine atom and the aromatic phenyl group, enhance its reactivity in nucleophilic substitution and cycloaddition reactions. Synthetic routes often involve the reaction of bromoacetophenone derivatives with heterocyclic amines under inert conditions, followed by purification via column chromatography (e.g., dichloromethane/methanol eluent) .

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-13-14(7-10)8-11(15)9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAYHFRPDNWUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone typically involves the reaction of 4-bromo-1H-pyrazole with 1-phenylethanone under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the phenylethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like primary amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-1-phenylethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-(4-Bromopyrazol-1-yl)-1-phenylethanone can be contextualized by comparing it with analogous compounds. Key structural analogs and their activities are summarized below:

Structural Analogues and Antifungal Activity

Key Observations :

- Bromine vs.

- Heterocyclic Moieties : Replacing pyrazole with imidazole (e.g., compound 16 in ) retains antifungal activity but alters substrate specificity. Conversely, benzothiazole-thioether derivatives prioritize synthetic utility over direct bioactivity .

- Ketone Modifications: Reduction of the ethanone group to an alcohol (e.g., compound 45 in ) diminishes antifungal efficacy, highlighting the ketone’s role in target binding.

Pharmacological and Computational Insights

- Antifungal SAR: The combination of a pyrazole ring and aromatic ketone (as in this compound) is critical for binding to fungal cytochrome P450 enzymes. Substitution with bulkier groups (e.g., dibromophenyl) reduces activity due to steric hindrance .

- Molecular Docking: Pyrazole derivatives exhibit strong binding to targets like monoamine oxidase B (MAOB) and acetylcholinesterase (AChE), with docking scores comparable to lobelia alkaloids (-11.12 to -11.91 kcal/mol) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromopyrazol-1-yl)-1-phenylethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous methods involve reacting halogenated ketones (e.g., 2-chloro-1-phenylethanone) with heterocyclic amines (e.g., 4-bromopyrazole) under basic conditions (e.g., triethylamine) at 70–80°C . Purification typically employs silica-gel column chromatography with eluents like PE-EA (petroleum ether-ethyl acetate). Optimization includes adjusting reaction time, temperature, and stoichiometry to improve yields, as prolonged heating may lead to side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (e.g., δ 159.82 for carbonyl carbons) confirm structural features like aromatic protons and bromopyrazole substitution .

- IR : Absorbances near 1680–1700 cm indicate ketone carbonyl stretching, while bands at 600–800 cm correspond to C-Br vibrations .

- X-ray crystallography : Resolve absolute configuration and bond angles; SHELXL (part of the SHELX suite) is widely used for refinement .

Q. How can crystallographic software like SHELXL improve structural determination accuracy?

- Methodological Answer : SHELXL refines small-molecule structures using high-resolution data, handling twinning and disorder. Key steps include:

- Inputting .hkl and .ins files with initial atomic coordinates.

- Iterative refinement with restraints for thermal parameters and hydrogen bonding.

- Validation using R-factors and goodness-of-fit (GoF) metrics . WinGX or OLEX2 interfaces streamline this workflow .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic properties or reaction mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict:

- Electron distribution in the bromopyrazole ring, highlighting nucleophilic/electrophilic sites.

- Transition states for reactions like radical formation (e.g., conversion to anionic intermediates under UV irradiation) .

- IR vibrational frequencies can be compared to experimental data to validate computational models .

Q. What strategies address low yields in the synthesis of bromopyrazole derivatives?

- Methodological Answer : Common issues and solutions include:

- Side reactions : Use inert atmospheres (N/Ar) to prevent oxidation.

- Purification challenges : Optimize column chromatography gradients (e.g., Hex/AcOEt ratios) or employ recrystallization from methanol/dioxane .

- Steric hindrance : Introduce directing groups (e.g., methoxy) to enhance regioselectivity during pyrazole substitution .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer :

- Genotoxicity assays : Use comet assays or micronucleus tests in murine models to assess DNA damage .

- Cytotoxicity screening : Employ MTT or SRB assays on cancer cell lines, comparing IC values to reference drugs.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with Cl or NO) to correlate electronic effects with activity .

Q. What advanced crystallographic tools resolve challenges in analyzing halogen-bonding interactions?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify Br···π or Br···O interactions using CrystalExplorer.

- ORTEP-3 : Visualize thermal ellipsoids and disorder models, critical for interpreting weak intermolecular forces .

- High-pressure crystallography : Study phase transitions or packing changes under non-ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.